molecular formula C13H14BrN5O B7360349 5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine

5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine

Cat. No. B7360349
M. Wt: 336.19 g/mol
InChI Key: PHAVXIFJNHBSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzoxazole derivative that exhibits unique properties that make it an attractive candidate for various research studies. In

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine is not fully understood. However, it has been proposed that this compound interacts with specific proteins and enzymes in cells, leading to various cellular responses. For example, it has been suggested that this compound inhibits the activity of certain protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine has been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of protein kinases such as Akt and ERK1/2, which are involved in cell survival and proliferation. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine in lab experiments is its high selectivity towards specific proteins and enzymes. This compound has been found to exhibit high affinity towards certain protein kinases, making it an attractive candidate for the development of selective inhibitors. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine. One potential direction is the further optimization of this compound for use as a selective protein kinase inhibitor. Another direction is the development of new fluorescent probes based on this compound for imaging of other cellular organelles. Furthermore, the anticancer activity of this compound could be further explored for the development of novel cancer therapeutics. Overall, the unique properties of 5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine make it a promising candidate for various scientific research applications.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine involves the reaction of 5-bromo-2-aminobenzoic acid with 4-methyl-1,2,4-triazol-3-yl-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The reaction mixture is then purified by column chromatography to obtain the desired product in high yield and purity.

Scientific Research Applications

5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine has shown promising results in various scientific research studies. This compound has been used as a fluorescent probe for imaging of lysosomes in living cells. It has also been used as a ligand for the development of selective protein kinase inhibitors. Furthermore, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O/c1-8(12-18-16-7-19(12)2)6-15-13-17-10-5-9(14)3-4-11(10)20-13/h3-5,7-8H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAVXIFJNHBSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(O1)C=CC(=C2)Br)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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